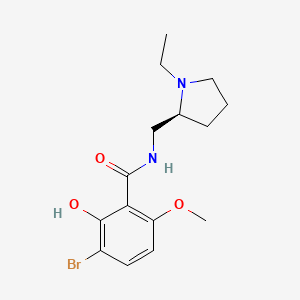

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide

概要

準備方法

合成ルートと反応条件

UR-12947の合成には、いくつかのステップが必要です。 その合成における重要な中間体の1つは、3-アミノ-2(S)-(フェニルスルホンアミド)プロピオン酸メチルエステルです . 合成は、エタノール中の水酸化ナトリウムを用いたエステル基の加水分解から始まり、カルボン酸が生成されます . このカルボン酸は、次にジシクロヘキシルカルボジイミド、ヒドロキシベンゾトリアゾール、トリエチルアミンをジメチルホルムアミド中で使用して、上記の中間体と縮合されます .

工業生産方法

UR-12947の具体的な工業生産方法は広く文書化されていませんが、上記で説明されている合成ルートは、工業生産のためにスケールアップできます。 水酸化ナトリウム、エタノール、ジシクロヘキシルカルボジイミド、ヒドロキシベンゾトリアゾール、ジメチルホルムアミドなどの一般的な試薬と溶媒を使用することで、大規模生産が可能になります。

化学反応の分析

反応の種類

UR-12947は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。

還元: この反応は、化合物への水素の付加または酸素の除去を伴います。

置換: この反応は、化合物中の1つの原子または原子のグループを、別の原子または原子のグループで置換することを伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: 一般的な試薬には、ハロゲンと、水酸化物イオンなどの求核剤があります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応はカルボン酸を生成する可能性がありますが、還元反応はアルコールを生成する可能性があります。

科学研究への応用

化学: 反応機構と経路を研究するためのモデル化合物として使用されます。

生物学: 凝固因子の阻害剤としての役割に関連して、生物学的システムへの影響について調査されています.

医学: UR-12947は、特に血栓症の治療において、心臓血管疾患の治療に潜在的な治療用途があります.

産業: 新しい医薬品や化学プロセスを開発するために使用される可能性があります。

科学的研究の応用

Chemistry: It is used as a model compound for studying reaction mechanisms and pathways.

Industry: It may be used in the development of new pharmaceuticals and chemical processes.

作用機序

UR-12947は、血液凝固プロセスに関与するタンパク質である凝固因子を阻害することにより、その効果を発揮します . これらの因子を阻害することにより、UR-12947は血栓の形成を防ぐことができ、血栓症などの病状の潜在的な治療薬となります . UR-12947の分子標的は、特定の凝固因子であり、その作用機序は血栓形成に至る経路の阻害を伴います .

類似の化合物との比較

類似の化合物

UR-144: テトラヒドロカンナビノール(THC)と同様の中枢神経系への影響を有する合成カンナビノイド.

UR-150: UR-144と同様の性質を持つ、別の合成カンナビノイド。

UR-12947の独自性

UR-12947は、凝固因子の特異的な阻害においてユニークであり、心臓血管疾患の治療に特に役立ちます . 主に中枢神経系に影響を与えるUR-144やUR-150などの合成カンナビノイドとは異なり、UR-12947の主な作用は血液凝固プロセスです .

類似化合物との比較

Similar Compounds

UR-150: Another synthetic cannabinoid with similar properties to UR-144.

Uniqueness of UR-12947

UR-12947 is unique in its specific inhibition of coagulation factors, making it particularly useful in the treatment of cardiovascular diseases . Unlike synthetic cannabinoids such as UR-144 and UR-150, which primarily affect the central nervous system, UR-12947’s primary action is on the blood clotting process .

生物活性

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is , with a molecular weight of 425.7 g/mol. It features several functional groups that contribute to its biological activity:

- Bromine atom : Often enhances lipophilicity and can influence receptor binding.

- Pyrrolidine ring : May contribute to the compound's interaction with biological targets.

- Methoxy and hydroxy groups : These groups can enhance solubility and bioactivity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially affecting neurotransmitter systems.

- Antioxidative Properties : Similar compounds have shown antioxidative activities, which may play a role in preventing oxidative stress-related diseases .

- Antiproliferative Effects : Studies suggest that derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Study 1: Antiproliferative Activity

In a study examining various benzimidazole derivatives, it was found that compounds with similar structural features to this compound exhibited significant antiproliferative effects against breast cancer cell lines (MCF-7). The most potent derivatives had IC50 values as low as 1.2 µM, indicating strong selective activity .

Case Study 2: Antioxidative Mechanisms

Another study explored the antioxidative properties of methoxy-substituted benzamides. The results indicated that these compounds could effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. This antioxidative capability is crucial for potential therapeutic applications in neurodegenerative diseases .

特性

IUPAC Name |

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEZBNRZEHPIIQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84226-14-2 | |

| Record name | Fla 797 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。